Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate
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Overview
Description
Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a pyrimidine moiety and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or proteins, while the piperidine ring may enhance binding affinity through hydrophobic interactions. The benzoate ester group can facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)benzoate
- Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)phenylacetate
Uniqueness
Methyl 3-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrimidine ring and the benzoate ester group distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-14-12-20-19(21-13-14)22-9-7-15(8-10-22)16-5-4-6-17(11-16)18(23)24-2/h4-6,11-13,15H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFLVASSOJOSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)C3=CC(=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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